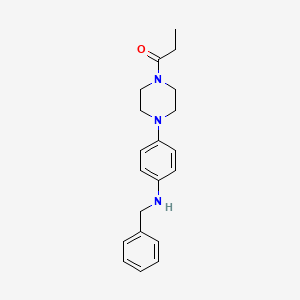
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline (BPAP) is a novel compound that has been recently synthesized in the laboratory. It belongs to the family of piperazine derivatives, which are known for their potential therapeutic applications. BPAP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The exact mechanism of action of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline is not fully understood. However, it is believed to act on the dopaminergic system in the brain, which is involved in regulating mood, motivation, and reward. N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to increase the release of dopamine in the brain, leading to enhanced cognitive function and memory retention.
Biochemical and Physiological Effects:
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to enhanced cognitive function and memory retention. It has also been found to have anti-inflammatory and anti-tumor properties. In addition, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to have a positive effect on mood, motivation, and reward.
実験室実験の利点と制限
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline also has some limitations. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
将来の方向性
There are several potential future directions for research on N-benzyl-4-(4-propionyl-1-piperazinyl)aniline. One area of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, with potential applications in the field of education and workplace productivity. Finally, further research is needed to fully understand the mechanism of action of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline, which may lead to the development of more effective and targeted therapies for a range of neurological and psychiatric disorders.
In conclusion, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline (N-benzyl-4-(4-propionyl-1-piperazinyl)aniline) is a novel compound with promising potential for various research applications. It exhibits a wide range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-tumor properties. While its mechanism of action is not fully understood, it has been extensively studied and synthesized, making it readily available for research purposes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-benzyl-4-(4-propionyl-1-piperazinyl)aniline involves the reaction of benzylamine with 4-(4-formyl-1-piperazinyl)aniline, followed by acylation using propionic anhydride. The final product is obtained after purification using column chromatography. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. In the field of neuroscience, N-benzyl-4-(4-propionyl-1-piperazinyl)aniline has been shown to enhance cognitive function and memory retention in animal models. It has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-[4-(benzylamino)phenyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-20(24)23-14-12-22(13-15-23)19-10-8-18(9-11-19)21-16-17-6-4-3-5-7-17/h3-11,21H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQMSFNUVURSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Benzylamino)phenyl]piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

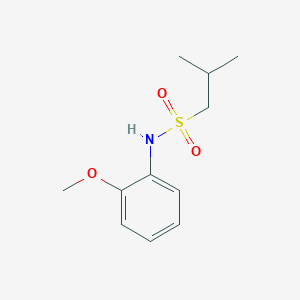
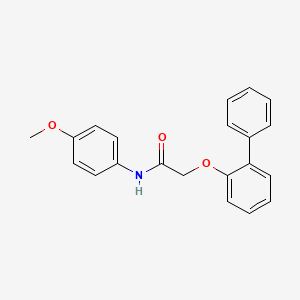

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

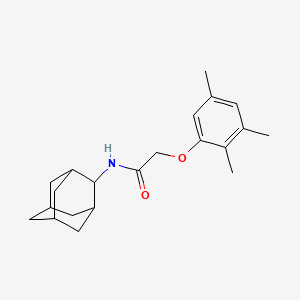
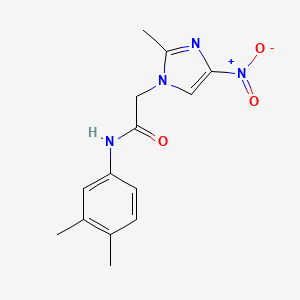
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)